

Physicochemical Profiling & The Causality of Salt Selection

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Compound of Interest

Compound Name:	2-(1H-Pyrrol-2-yl)ethanamine oxalate
CAS No.:	1956317-97-7
Cat. No.:	B6339878

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The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic attack and oxidative degradation. When coupled with an unshielded primary ethylamine chain, the free base of 2-(1H-Pyrrol-2-yl)ethanamine rapidly undergoes oxidative deamination and subsequent polymerization upon exposure to atmospheric oxygen and light.

The Oxalate Advantage: To harness this compound for rigorous pharmacological screening, it must be isolated as an oxalate salt (CAS: 1956317-97-7)[3]. The causality here is twofold:

- **Protonation of the Amine:** Oxalic acid protonates the primary amine, drastically reducing its nucleophilicity and preventing inter-molecular condensation reactions.
- **Crystal Lattice Stabilization:** The dicarboxylic nature of oxalic acid facilitates a robust, highly ordered hydrogen-bonded crystal lattice. This physically shields the sensitive pyrrole nucleus from atmospheric oxygen, extending the shelf-life from mere days (as a free base oil) to years (as a desiccated crystalline powder).

Table 1: Quantitative Physicochemical Summary

Parameter	Value / Description
Compound Name	2-(1H-Pyrrol-2-yl)ethanamine oxalate
CAS Number (Oxalate Salt)	1956317-97-7
CAS Number (Free Base)	40808-62-6
Molecular Formula (Salt)	C8H12N2O4
Molecular Weight (Salt)	200.19 g/mol
SMILES (Free Base)	NCCC1=CC=CN1
Appearance	Off-white to pale brown crystalline powder
Storage Conditions	2-8°C, desiccated, under inert Argon/N2 atmosphere

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 2-(1H-Pyrrol-2-yl)ethanamine requires precise control over reduction conditions to prevent the cleavage of the sensitive pyrrole ring. The following protocol utilizes a Henry (nitroaldol) reaction followed by a rigorous reduction, designed as a self-validating workflow.

Step 1: Condensation to 2-(2-Nitrovinyl)-1H-pyrrole

- Procedure: Combine pyrrole-2-carboxaldehyde (1.0 eq) and nitromethane (3.0 eq) in glacial acetic acid. Add ammonium acetate (0.5 eq) and reflux at 95°C for 4 hours.
- Causality of Reagents: Ammonium acetate acts as a mild, dual-purpose catalyst. It provides the necessary basicity to deprotonate nitromethane while its conjugate acid buffers the system, preventing the acid-catalyzed polymerization of the pyrrole starting material.
- Self-Validation: The reaction is visually self-validating. The product, 2-(2-nitrovinyl)-1H-pyrrole, precipitates as an intensely bright yellow/orange solid upon cooling and pouring into crushed ice. Failure to observe this distinct chromophore indicates a failure in the condensation step.

Step 2: Reduction to the Free Amine

- Procedure: Suspend Lithium Aluminum Hydride (LiAlH_4 , 4.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under Argon. Slowly add a solution of the nitrovinyl pyrrole in THF. Reflux for 6 hours, then quench via the Fieser method (n mL H_2O , n mL 15% NaOH, 3n mL H_2O).
- Causality of Reagents: LiAlH_4 is mandatory here; milder reducing agents (like NaBH_4) will only reduce the alkene, leaving the nitro group intact. Anhydrous conditions are critical to prevent the premature, explosive hydrolysis of LiAlH_4 , which would drastically reduce the yield.
- Self-Validation: The intensely yellow nitroalkene will transition to a completely colorless solution as the conjugated pi-system is broken and the nitro group is fully reduced to the amine. Persistence of a yellow tint indicates incomplete reduction.

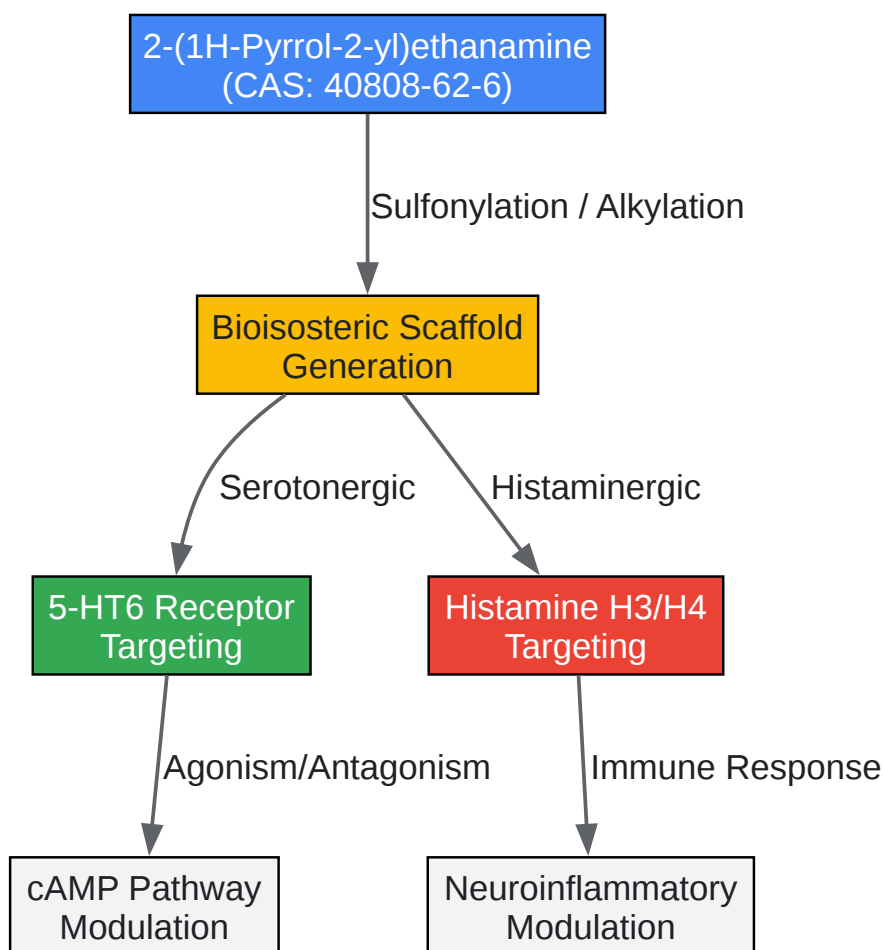
Step 3: Oxalate Salt Formation

- Procedure: Extract the free base into diethyl ether, dry over anhydrous Na_2SO_4 , and immediately add a saturated solution of anhydrous oxalic acid in diethyl ether.
- Causality of Reagents: Immediate precipitation is required. Leaving the free base in solution exposes it to oxidation. The sudden shift in solubility upon salt formation forces the pure product out of the organic phase, leaving organic impurities behind.

Pharmacological Relevance & Receptor Interaction

In drug discovery, 2-(1H-Pyrrol-2-yl)ethanamine is highly valued as a conformationally restricted bioisostere. By swapping the imidazole ring of histamine or the indole ring of serotonin with a pyrrole, researchers can probe the steric and electronic boundaries of receptor binding pockets.

Notably, derivatives of this scaffold have been extensively utilized in the synthesis of sulfonyl-containing arylalkylamines targeting human 5-HT₆ serotonin receptors[2]. The 5-HT₆ receptor is deeply implicated in cognitive function, making these pyrrole-based ligands prime candidates for Alzheimer's disease and schizophrenia research.



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Caption: Pharmacological workflow of pyrrole-2-ethanamine derivatives in receptor targeting.

Analytical Characterization & Quality Control

To ensure the integrity of the oxalate salt prior to biological assays, rigorous Quality Control (QC) must be established.

- HPLC Analysis: Use a reverse-phase C18 column. Critical Causality: The mobile phase must be buffered (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile). Without the acidic modifier, the amine will interact with residual silanols on the silica stationary phase, resulting in severe peak tailing and inaccurate purity integration.
- ¹H-NMR (in D₂O): The oxalate salt is water-soluble. Expect distinct pyrrole aromatic protons around δ 6.8 (m, 1H) and δ 6.1 (m, 2H). The ethyl chain will present as two distinct triplets

around δ 2.9 and δ 3.2. The absence of a singlet at δ ~10 (aldehyde) or vinylic doublets confirms complete reduction from the starting materials.

References

- AA Blocks. "40808-62-6 | 2-(1H-Pyrrol-2-yl)ethanamine | Binding of sulfonyl-containing arylalkylamines at human 5-HT6 serotonin receptors". AA Blocks. Available at: [\[Link\]](#)

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Sources

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